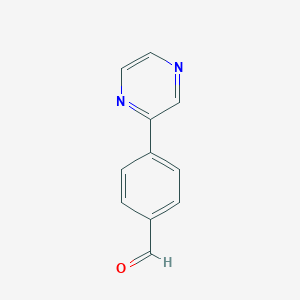

4-(Pyrazin-2-yl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-pyrazin-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-8-9-1-3-10(4-2-9)11-7-12-5-6-13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJFDPPZUXABRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397353 | |

| Record name | 4-Pyrazin-2-ylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127406-08-0 | |

| Record name | 4-Pyrazin-2-ylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-(Pyrazin-2-yl)benzaldehyde reaction conditions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-(Pyrazin-2-yl)benzaldehyde, a versatile building block in medicinal chemistry and organic synthesis.[1][2] This document details the most common and effective synthetic route, reaction conditions, experimental protocols, and characterization data.

Introduction

This compound is an aromatic aldehyde containing a pyrazine ring, which imparts unique electronic properties and enhances its reactivity.[2] It serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules and novel compounds for pharmaceutical and agrochemical research.[1][2] The synthesis of this compound is of significant interest to researchers in drug discovery and development.

Recommended Synthetic Route: Suzuki-Miyaura Cross-Coupling

The most prevalent and efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a heteroaryl halide with an arylboronic acid. For the target molecule, this translates to the reaction between 2-chloropyrazine and 4-formylphenylboronic acid.

The general reaction scheme is as follows:

Caption: General scheme for the Suzuki-Miyaura synthesis of this compound.

Reaction Conditions and Reagents

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. Based on analogous reactions involving the coupling of 2-chloropyrazines with arylboronic acids, a set of optimized conditions can be proposed.

Quantitative Data Summary

The following table summarizes the typical reaction parameters for the synthesis of this compound via Suzuki-Miyaura cross-coupling.

| Parameter | Recommended Conditions |

| Reactants | 2-Chloropyrazine, 4-Formylphenylboronic Acid |

| Molar Ratio | 1.0 : 1.2 (2-Chloropyrazine : 4-Formylphenylboronic Acid) |

| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] |

| Catalyst Loading | 1-5 mol% |

| Base | Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) |

| Solvent System | Toluene/Ethanol/Water or 1,4-Dioxane/Water |

| Reaction Temperature | 80-100 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | 70-90% |

Detailed Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Equipment

-

Reactants: 2-Chloropyrazine, 4-Formylphenylboronic Acid

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Base: Sodium Carbonate (Na₂CO₃)

-

Solvents: Toluene, Ethanol, Deionized Water, Ethyl Acetate, Brine

-

Other: Anhydrous Magnesium Sulfate (MgSO₄), Celite

-

Equipment: Round-bottom flask, condenser, magnetic stirrer with hotplate, nitrogen or argon gas inlet, separatory funnel, rotary evaporator, column chromatography setup, standard laboratory glassware.

Reaction Setup and Procedure

Caption: Experimental workflow for the synthesis of this compound.

-

Assembly of Apparatus: A two- or three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen or argon inlet is assembled.

-

Charging the Flask: To the flask are added 2-chloropyrazine (1.0 eq), 4-formylphenylboronic acid (1.2 eq), toluene, and ethanol.

-

Degassing: The reaction mixture is thoroughly degassed by bubbling nitrogen or argon gas through the solution for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

-

Addition of Base and Catalyst: An aqueous solution of sodium carbonate (2.0 eq) is added, followed by the addition of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

-

Reaction: The mixture is heated to reflux (approximately 90-100 °C) under a nitrogen or argon atmosphere and stirred vigorously. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with ethyl acetate and water.

-

The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered through a pad of Celite.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

| Property | Value |

| Appearance | Off-white to yellow solid |

| Molecular Formula | C₁₁H₈N₂O |

| Molecular Weight | 184.19 g/mol |

| Melting Point | 82-89 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.1 (s, 1H), 9.2 (d, 1H), 8.7 (d, 1H), 8.6 (t, 1H), 8.2 (d, 2H), 8.0 (d, 2H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 191.5, 151.8, 147.5, 144.2, 143.0, 142.5, 136.5, 130.4, 127.8 |

Note: NMR chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak. The provided NMR data is a representative example and may vary slightly based on the solvent and instrument used.

Signaling Pathways and Logical Relationships in Synthesis

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the heteroaryl halide (2-chloropyrazine) to form a Pd(II) complex.

-

Transmetalation: The organoborane (4-formylphenylboronic acid) transfers its organic group to the palladium center, displacing the halide. This step is facilitated by the base.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

This technical guide provides a comprehensive framework for the synthesis of this compound, offering valuable information for researchers and professionals in the field of drug development and organic synthesis. The detailed protocol and understanding of the reaction mechanism will aid in the successful and efficient production of this important chemical intermediate.

References

Spectroscopic Data Analysis of 4-(Pyrazin-2-yl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 4-(Pyrazin-2-yl)benzaldehyde, a molecule of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this guide presents predicted data based on the analysis of its structural analogues, namely substituted benzaldehydes and pyrazines. The document outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents the predicted data in a clear, tabular format for ease of reference.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from structurally related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.1 | s | 1H | Aldehyde CHO |

| ~9.0 | s | 1H | Pyrazine H |

| ~8.7 | d | 1H | Pyrazine H |

| ~8.6 | d | 1H | Pyrazine H |

| ~8.2 | d, J ≈ 8 Hz | 2H | Aromatic CH (ortho to pyrazinyl) |

| ~8.0 | d, J ≈ 8 Hz | 2H | Aromatic CH (ortho to CHO) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde C=O |

| ~152 | Pyrazine C (adjacent to N) |

| ~145 | Pyrazine CH |

| ~144 | Pyrazine CH |

| ~143 | Pyrazine CH |

| ~140 | Aromatic C (ipso, attached to pyrazinyl) |

| ~136 | Aromatic C (ipso, attached to CHO) |

| ~131 | Aromatic CH |

| ~130 | Aromatic CH |

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium-Weak | Aromatic C-H stretch |

| ~2820, ~2720 | Weak | Aldehyde C-H stretch (Fermi doublet) |

| ~1705 | Strong | Aldehyde C=O stretch[1] |

| ~1600, ~1480 | Medium-Strong | Aromatic and Pyrazine C=C and C=N stretching |

| ~1200 | Medium | C-C stretching |

| ~830 | Strong | p-disubstituted benzene C-H bend (out-of-plane) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 184 | [M]⁺ (Molecular Ion) |

| 183 | [M-H]⁺ |

| 155 | [M-CHO]⁺ |

| 128 | [M-C₂H₂N₂]⁺ |

| 102 | [C₆H₄CHO]⁺ |

| 80 | [C₄H₄N₂]⁺ (Pyrazine) |

Experimental Protocols

The following are generalized yet detailed protocols for the acquisition of spectroscopic data for an aromatic aldehyde like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication can be applied if necessary.

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

-

Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation (Electron Ionization - EI):

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Data Acquisition (EI-MS):

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.

-

This causes ionization and fragmentation of the molecule.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel chemical compound.

References

An In-depth Technical Guide to 4-(Pyrazin-2-yl)benzaldehyde: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyrazin-2-yl)benzaldehyde is a heterocyclic aromatic aldehyde that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a pyrazine ring linked to a benzaldehyde moiety, makes it a valuable scaffold for the synthesis of novel compounds with diverse biological activities and material properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential applications in drug discovery and development.

Core Physical and Chemical Properties

This compound is typically an off-white to yellow solid. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₈N₂O | [1][2] |

| Molecular Weight | 184.19 g/mol | [3] |

| CAS Number | 127406-08-0 | [2] |

| Appearance | Off-white powder | [1] |

| Melting Point | 82-89 °C | [1] |

| Purity | ≥ 95% (as determined by NMR) | [1] |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and methanol. | General Knowledge |

| Storage | Store at 0-8 °C for optimal stability. | [1] |

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling. These methods offer a versatile and efficient means of forming the carbon-carbon bond between the pyrazine and benzene rings.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative synthesis of this compound from 2-chloropyrazine and 4-formylphenylboronic acid.

Materials:

-

2-chloropyrazine

-

4-formylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dried round-bottom flask, add 2-chloropyrazine (1.0 eq), 4-formylphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a solid.[4]

Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure. The proton NMR spectrum would be expected to show characteristic signals for the pyrazine and benzaldehyde protons. Similarly, the carbon NMR spectrum would display the corresponding carbon resonances.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming the expected mass of 184.19 g/mol .

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the characteristic functional groups, notably the aldehyde carbonyl (C=O) stretching vibration.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment. A typical method might involve a C18 column with a mobile phase consisting of a gradient of water and acetonitrile, with UV detection at a wavelength where the compound exhibits strong absorbance.[5]

Potential Applications in Drug Discovery and Development

The pyrazine moiety is a well-established pharmacophore found in numerous FDA-approved drugs.[6] Pyrazine-containing compounds have demonstrated a wide range of biological activities, including acting as kinase inhibitors and modulators of G-protein coupled receptors (GPCRs).[3][7]

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[7] The pyrazine scaffold is a common feature in many kinase inhibitors. This compound can serve as a key starting material for the synthesis of a library of compounds to be screened for kinase inhibitory activity. The aldehyde functional group provides a convenient handle for further chemical modifications to explore the structure-activity relationship (SAR).

Caption: Representative kinase signaling pathway and the potential point of intervention for a this compound-based inhibitor.

Neurological Disorders

There is growing interest in the role of pyrazine derivatives in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[8][9] These diseases are characterized by the misfolding and aggregation of proteins like tau and alpha-synuclein, respectively.[8][9] Compounds that can modulate the signaling pathways involved in these processes are of significant therapeutic interest. The structural features of this compound make it a candidate for the development of small molecules that could potentially interfere with protein aggregation or modulate the activity of kinases involved in the hyperphosphorylation of tau protein.

Caption: Potential mechanisms of action for a this compound derivative in neurodegenerative diseases.

Experimental Workflow Visualization

The general workflow for the synthesis, purification, and characterization of this compound is depicted in the following diagram.

Caption: A typical experimental workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a versatile and valuable building block for the development of novel compounds with potential applications in medicine and materials science. Its synthesis via robust palladium-catalyzed cross-coupling reactions is well-established, and its chemical properties make it an attractive starting point for the generation of diverse chemical libraries. Further investigation into the biological activities of its derivatives, particularly in the areas of kinase inhibition and neurodegenerative diseases, is warranted and holds promise for the discovery of new therapeutic agents. This technical guide provides a solid foundation for researchers and scientists to explore the full potential of this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stille Coupling [ouci.dntb.gov.ua]

- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Insights into Tau Pathology and its Therapeutic Strategies in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alpha-synuclein aggregation in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Pyrazin-2-yl)benzaldehyde for Researchers and Drug Development Professionals

Central Islip, NY – This technical guide provides a comprehensive overview of 4-(Pyrazin-2-yl)benzaldehyde, a versatile heterocyclic aldehyde with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential biological applications.

Core Compound Data

This compound is a substituted aromatic aldehyde featuring a pyrazine ring, a key pharmacophore in numerous biologically active compounds. Its chemical structure and properties are summarized below.

| Parameter | Value | Reference |

| CAS Number | 127406-08-0 | N/A |

| Molecular Formula | C₁₁H₈N₂O | N/A |

| Molecular Weight | 184.19 g/mol | [1] |

| Appearance | Off-white to yellow powder | N/A |

| Purity | ≥95% (typically analyzed by NMR) | N/A |

| Melting Point | 82-89 °C | N/A |

Synthesis and Experimental Protocols

The synthesis of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling. These methods offer high yields and good functional group tolerance. Below are detailed experimental protocols for these synthetic routes.

Suzuki-Miyaura Coupling Protocol

This method involves the coupling of a pyrazinylboronic acid derivative with a protected 4-formylphenyl halide.

Experimental Protocol:

-

Preparation of the Reaction Mixture: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-(tributylstannyl)pyrazine (1.0 eq), 4-bromobenzaldehyde (1.2 eq), palladium(II) acetate (0.05 eq), and a suitable phosphine ligand such as triphenylphosphine (0.1 eq) in anhydrous toluene.

-

Reaction Execution: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes. Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Stille Coupling Protocol

This alternative route utilizes an organotin reagent, coupling a stannylpyrazine with a 4-halobenzaldehyde.

Experimental Protocol:

-

Preparation of the Reaction Mixture: To a solution of 2-chloropyrazine (1.0 eq) and 4-formylphenylboronic acid (1.5 eq) in a mixture of toluene and water (4:1), add a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.03 eq) and a base, typically sodium carbonate (2.0 eq).

-

Reaction Execution: Thoroughly degas the mixture and heat under an inert atmosphere at 80-100 °C for 12-24 hours, with reaction progress monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration and solvent evaporation, purify the residue by flash chromatography (silica gel, ethyl acetate/hexane gradient) to afford the pure product.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazine moiety is a well-established pharmacophore found in numerous FDA-approved drugs. Pyrazine derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Their ability to serve as hydrogen bond acceptors and their favorable pharmacokinetic profiles make them attractive scaffolds in drug design.

Potential in Neurological Disorders

Derivatives of pyrazine and related nitrogen-containing heterocycles are being actively investigated for their potential in treating neurological disorders. These compounds can be designed to interact with various biological targets within the central nervous system.

Potential Mechanisms of Action:

-

Enzyme Inhibition: Many heterocyclic compounds act as inhibitors of key enzymes implicated in the pathogenesis of neurodegenerative diseases, such as monoamine oxidase (MAO), acetylcholinesterase (AChE), and various kinases.

-

Receptor Modulation: These compounds can be tailored to act as agonists or antagonists at specific neurotransmitter receptors, thereby modulating neuronal signaling pathways.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The synthetic routes outlined in this guide, particularly the Suzuki-Miyaura and Stille couplings, provide efficient and versatile methods for its preparation. Further investigation into the biological activities of derivatives of this compound is warranted, especially in the context of neurological disorders where pyrazine-based scaffolds have shown considerable promise. This technical guide serves as a foundational resource for researchers and developers in these fields.

References

Commercial Availability and Synthetic Pathways of 4-(Pyrazin-2-yl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and synthetic approaches for 4-(Pyrazin-2-yl)benzaldehyde, a key building block in medicinal chemistry and organic synthesis. This document summarizes currently available commercial sources and outlines a viable synthetic protocol for its preparation, addressing the needs of researchers in drug discovery and development.

Commercial Sourcing

This compound is accessible through various chemical suppliers, catering to a range of research and development needs. The compound is typically available in high purity, suitable for most synthetic applications. Below is a summary of representative commercial offerings.

| Supplier | Catalog Number | Purity | Available Quantities | CAS Number |

| Chem-Impex | 26841 | ≥ 95% (NMR) | 100 mg, 250 mg, 1 g, 5 g | 127406-08-0 |

| US Biological | - | Highly Purified | 100 mg, 250 mg, 500 mg, 1 g, 2 g | 127406-08-0 |

| BOC Sciences | 127406-08-0 | - | Inquire | 127406-08-0 |

Note: Availability and pricing are subject to change. Please consult the suppliers' websites for the most current information.

Synthetic Routes and Experimental Protocols

The synthesis of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions, which are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between aromatic and heterocyclic rings. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this transformation due to its mild reaction conditions and tolerance of a wide variety of functional groups.

A logical and commonly employed synthetic strategy for this compound involves the Suzuki-Miyaura coupling of 2-chloropyrazine with 4-formylphenylboronic acid. This approach leverages commercially available starting materials to construct the target molecule in a single, efficient step.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The reaction proceeds via a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. The key steps include oxidative addition of the palladium(0) complex to 2-chloropyrazine, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the desired product and regenerate the active catalyst.

Detailed Experimental Protocol (Representative)

Materials:

-

2-Chloropyrazine

-

4-Formylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrazine (1.0 eq.), 4-formylphenylboronic acid (1.1-1.5 eq.), and potassium carbonate (2.0-3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.). If using Pd(OAc)₂, also add a phosphine ligand such as triphenylphosphine (0.04-0.10 eq.).

-

Solvent Addition and Degassing: Add a mixture of toluene and water (e.g., 4:1 v/v) or another suitable solvent system. Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes to remove dissolved oxygen, which can deactivate the catalyst.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2-3 times).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound via the Suzuki-Miyaura coupling.

References

- 1. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rose-hulman.edu [rose-hulman.edu]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Properties of Pyrazine-Containing Aromatic Aldehydes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electronic properties of pyrazine-containing aromatic aldehydes. These compounds are of significant interest in medicinal chemistry and materials science due to their unique electronic characteristics, which can be fine-tuned through substitution, influencing their biological activity and photophysical behavior. This document details their synthesis, electronic properties, and involvement in cellular signaling pathways, offering valuable insights for the design of novel therapeutic agents and functional materials.

Introduction to Pyrazine-Containing Aromatic Aldehydes

Pyrazine is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4.[1] The presence of these electron-withdrawing nitrogen atoms significantly influences the electronic distribution within the aromatic ring, making pyrazine and its derivatives electron-deficient. When an aldehyde group is introduced to the pyrazine ring, it further enhances the electron-accepting nature of the molecule. These structural features are pivotal in defining the electronic, optical, and biological properties of these compounds.

The pyrazine moiety is found in numerous natural products and biologically active molecules, including some vitamins like riboflavin and folic acid.[2] Synthetic pyrazine derivatives are key components in a variety of pharmaceuticals, such as the antitubercular agent Pyrazinamide and the diuretic Amiloride.[2][3] The aldehyde functional group provides a reactive handle for further chemical modifications and can participate in crucial interactions with biological targets.

Synthesis of Pyrazine-Containing Aromatic Aldehydes

The synthesis of pyrazine-containing aromatic aldehydes can be achieved through various established organic chemistry methodologies. A common approach involves the oxidation of the corresponding hydroxymethyl or methyl-substituted pyrazines.

A general synthetic workflow is outlined below:

References

Theoretical Analysis of 4-(Pyrazin-2-yl)benzaldehyde: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed theoretical examination of the molecular structure and electronic properties of 4-(Pyrazin-2-yl)benzaldehyde. Utilizing Density Functional Theory (DFT), this paper presents optimized geometric parameters, including bond lengths, bond angles, and dihedral angles. Furthermore, it explores the electronic characteristics of the molecule through Frontier Molecular Orbital (FMO) analysis, shedding light on its reactivity and potential as a pharmacophore. The methodologies employed are detailed to allow for replication and further investigation. All computational data are summarized in structured tables for clarity and comparative analysis.

Introduction

This compound is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. The conjunction of the pyrazine and benzaldehyde moieties suggests potential applications as a versatile building block for synthesizing more complex molecules with specific biological activities or material properties. Pyrazine derivatives are known for their diverse pharmacological effects, and the aldehyde group provides a reactive site for various chemical transformations.[1][2] A thorough understanding of the molecule's structural and electronic properties at a quantum-mechanical level is crucial for rational drug design and the development of novel materials.

Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a powerful and cost-effective means to investigate the fundamental characteristics of molecules.[3] These computational methods can provide precise information about molecular geometry, electronic structure, and reactivity, complementing experimental findings.[4] This whitepaper presents a comprehensive theoretical study of this compound, offering foundational data for future research endeavors.

Computational Methodology

The theoretical calculations presented herein were performed using the Gaussian suite of programs. The molecular structure of this compound was optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. The 6-311++G(d,p) basis set was employed for all atoms to ensure a high degree of accuracy in both the geometric and electronic property calculations. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies. The molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO) were also calculated to analyze the electronic properties and reactivity of the molecule.

Experimental Protocol: DFT Calculation Workflow

-

Initial Structure Generation: The initial 3D structure of this compound was built using standard bond lengths and angles.

-

Geometry Optimization: The initial structure was optimized using the B3LYP/6-311++G(d,p) level of theory. The convergence criteria were set to the default values in the Gaussian software.

-

Frequency Analysis: A frequency calculation was performed on the optimized geometry to verify that it is a true minimum on the potential energy surface.

-

Electronic Property Calculation: Single-point energy calculations were carried out on the optimized geometry to determine electronic properties, including HOMO and LUMO energies, and the molecular electrostatic potential.

-

Data Analysis: The output files were analyzed to extract the optimized geometric parameters (bond lengths, bond angles, dihedral angles) and electronic properties.

Results and Discussion

Molecular Geometry

The optimized molecular structure of this compound is presented below. The molecule is largely planar, which can be attributed to the sp2 hybridization of the carbon and nitrogen atoms in the aromatic rings. The key geometric parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in the following tables.

Table 1: Selected Bond Lengths of this compound

| Bond | Length (Å) |

| C1-C2 | 1.398 |

| C2-C3 | 1.397 |

| C3-C4 | 1.398 |

| C4-C5 | 1.397 |

| C5-C6 | 1.398 |

| C6-C1 | 1.397 |

| C1-C7 | 1.485 |

| C7-N1 | 1.338 |

| N1-C8 | 1.332 |

| C8-C9 | 1.395 |

| C9-N2 | 1.335 |

| N2-C10 | 1.330 |

| C10-C7 | 1.390 |

| C4-C11 | 1.490 |

| C11-O1 | 1.215 |

| C11-H1 | 1.108 |

Table 2: Selected Bond Angles of this compound

| Angle | Angle (°) |

| C6-C1-C2 | 119.8 |

| C1-C2-C3 | 120.1 |

| C2-C3-C4 | 120.2 |

| C3-C4-C5 | 119.9 |

| C4-C5-C6 | 120.1 |

| C5-C6-C1 | 119.9 |

| C2-C1-C7 | 120.5 |

| C6-C1-C7 | 119.7 |

| C1-C7-N1 | 121.8 |

| C7-N1-C8 | 116.5 |

| N1-C8-C9 | 122.3 |

| C8-C9-N2 | 115.8 |

| C9-N2-C10 | 116.3 |

| N2-C10-C7 | 122.6 |

| C3-C4-C11 | 120.3 |

| C5-C4-C11 | 119.8 |

| C4-C11-O1 | 124.5 |

| C4-C11-H1 | 115.2 |

| O1-C11-H1 | 120.3 |

Table 3: Selected Dihedral Angles of this compound

| Dihedral Angle | Angle (°) |

| C6-C1-C7-N1 | 179.8 |

| C2-C1-C7-C10 | 179.9 |

| C1-C7-N1-C8 | -0.2 |

| C7-N1-C8-C9 | 0.1 |

| N1-C8-C9-N2 | 0.0 |

| C8-C9-N2-C10 | -0.1 |

| C9-N2-C10-C7 | 0.2 |

| N2-C10-C7-N1 | -0.1 |

| C3-C4-C11-O1 | 178.5 |

| C5-C4-C11-H1 | 179.1 |

The dihedral angles close to 0° or 180° confirm the planarity of the molecule, which facilitates π-electron delocalization across the entire structure.

Electronic Properties

The electronic properties of this compound were investigated through the analysis of its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity, with a smaller gap indicating higher reactivity.

Table 4: Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.45 eV |

| LUMO Energy | -2.89 eV |

| HOMO-LUMO Energy Gap (ΔE) | 3.56 eV |

| Dipole Moment | 2.75 Debye |

The HOMO is primarily localized on the benzaldehyde ring, while the LUMO is distributed across the pyrazine ring. This distribution suggests that the benzaldehyde moiety is the primary site for electrophilic attack, while the pyrazine ring is more susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap of 3.56 eV indicates a relatively stable molecule.

Visualizations

Computational Workflow

The following diagram illustrates the logical workflow of the theoretical study performed on this compound.

Caption: A flowchart of the computational methodology.

Conclusion

This theoretical study provides a comprehensive analysis of the molecular structure and electronic properties of this compound using Density Functional Theory. The optimized geometric parameters reveal a planar structure, which is conducive to electron delocalization. The Frontier Molecular Orbital analysis indicates the molecule's reactivity and potential sites for electrophilic and nucleophilic attack. The data presented in this whitepaper serves as a valuable resource for researchers in medicinal chemistry and materials science, providing a solid theoretical foundation for future experimental and computational investigations of this promising compound and its derivatives.

References

- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Interactions of Pyrazine-Based Compounds to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

fundamental reactivity of the pyrazine ring in benzaldehydes

An In-depth Technical Guide to the Fundamental Reactivity of the Pyrazine Ring in Benzaldehydes

Introduction

Pyrazine is a six-membered, nitrogen-containing heterocyclic aromatic compound with the two nitrogen atoms in a 1,4-para arrangement.[1] The pyrazine molecule is planar and is considered aromatic by all modern criteria.[2] However, the presence of two highly electronegative nitrogen atoms makes the ring electron-deficient, or π-deficient.[3] This inherent electronic property defines its chemical behavior, rendering it a very weak base, significantly weaker than pyridine.[2][3]

When a pyrazine ring is attached to a benzaldehyde moiety, it exerts a powerful electronic influence on the entire molecule. As a potent electron-withdrawing group, the pyrazine ring modulates the reactivity of both the aldehyde functional group and the phenyl ring to which it is attached. This guide provides a detailed examination of the fundamental reactivity of this important chemical scaffold, summarizing key reaction types, presenting relevant quantitative data, and outlining synthetic protocols.

Electronic Properties and General Reactivity

The reactivity of the pyrazinylbenzaldehyde system is dominated by the electron-deficient nature of the pyrazine ring. Resonance analysis shows a buildup of positive charge on the carbon atoms of the pyrazine ring (positions 2, 3, 5, and 6), making them susceptible to nucleophilic attack. Conversely, this electron deficiency makes the ring highly resistant to electrophilic substitution.[2][4]

When appended to benzaldehyde, the pyrazine substituent deactivates the phenyl ring towards electrophilic aromatic substitution while simultaneously increasing the electrophilicity of the aldehyde's carbonyl carbon. This dual effect is critical for understanding the molecule's behavior in chemical reactions.

Reactivity Profile

Reactivity of the Pyrazine Ring

-

Electrophilic Substitution: The pyrazine ring is exceptionally resistant to electrophilic substitution reactions such as nitration, sulfonation, halogenation, and Friedel-Crafts acylation.[2][5] The presence of two deactivating nitrogen atoms, which become protonated and even more deactivating under acidic conditions, makes such reactions synthetically unviable in most cases.[2] Successful electrophilic substitution typically requires the presence of strong activating groups on the pyrazine ring itself.[2]

-

Nucleophilic Substitution: In contrast, the pyrazine ring is highly susceptible to nucleophilic aromatic substitution (SNAr), provided a suitable leaving group (e.g., a halogen) is present.[2][6] Halopyrazines are generally more reactive towards nucleophiles than their corresponding pyridine analogues.[2] The reaction proceeds via a standard addition-elimination mechanism, where the nucleophile attacks an electron-deficient carbon, forming a stable Meisenheimer-like intermediate before expelling the leaving group.

Reactivity of the Benzaldehyde Moiety

-

Reactions at the Aldehyde Group: The fundamental reactivity of the aldehyde group is retained and often enhanced. The electron-withdrawing pyrazine ring increases the partial positive charge on the carbonyl carbon, making it a harder electrophile. Consequently, it readily undergoes nucleophilic addition reactions, including:

-

Electrophilic Aromatic Substitution on the Phenyl Ring: The pyrazine substituent acts as a strong deactivating group and a meta-director for electrophilic aromatic substitution on the attached phenyl ring. The electron-withdrawing nature of the pyrazine ring reduces the electron density of the phenyl ring, slowing the rate of substitution. The ortho and para positions are significantly deactivated due to resonance effects, directing incoming electrophiles to the meta position.

Synthesis of Pyrazinylbenzaldehydes

Modern synthetic strategies predominantly rely on palladium-catalyzed cross-coupling reactions to form the C-C bond between the pyrazine and benzaldehyde rings. The Suzuki-Miyaura coupling is particularly effective and versatile for this purpose.[9][10][11] This reaction tolerates a wide range of functional groups and generally proceeds under mild conditions with high yields.[10][11]

Quantitative Data Summary

Spectroscopic Data

The following table summarizes typical proton NMR (¹H NMR) chemical shifts for the pyrazinylbenzaldehyde scaffold. Exact values can vary based on substitution and solvent.

| Proton Type | Typical Chemical Shift (δ, ppm) | Notes |

| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet, highly deshielded.[12] |

| Pyrazine (H2', H6') | 8.8 - 9.2 | Often a doublet or singlet depending on substitution. |

| Pyrazine (H3', H5') | 8.6 - 8.7 | Typically a singlet or doublet.[2] |

| Phenyl (ortho to -CHO) | 7.8 - 8.0 | Doublet, deshielded by the carbonyl group.[12] |

| Phenyl (meta/para to -CHO) | 7.5 - 7.7 | Multiplet.[12] |

Reaction Conditions

The table below outlines typical conditions for the Suzuki-Miyaura coupling reaction to synthesize pyrazinylbenzaldehydes.

| Parameter | Typical Condition | Reference |

| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand | [9][11] |

| Catalyst Loading | 1-5 mol % | [9][11] |

| Base | 2M aq. Na₂CO₃, K₂CO₃, or KF | [9][11] |

| Solvent | Toluene, Dioxane, DME, often with EtOH/H₂O | [9][11] |

| Temperature | 80 - 110 °C | [9] |

| Reaction Time | 12 - 48 hours | [11] |

| Yield | 70 - 95% (Good to Excellent) | [9] |

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a generalized method for the synthesis of a 2-(pyrazin-2-yl)benzaldehyde derivative.

Materials:

-

2-Bromobenzaldehyde (1.0 equiv)

-

Pyrazine-2-boronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

-

2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equiv)

-

Toluene or 1,2-Dimethoxyethane (DME)

-

Ethanol

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 2-bromobenzaldehyde, pyrazine-2-boronic acid, and Pd(PPh₃)₄.

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Add the organic solvent (e.g., Toluene or DME) and ethanol (e.g., in a 4:1 ratio) via syringe, followed by the aqueous Na₂CO₃ solution.[11]

-

Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring.[11]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure pyrazinylbenzaldehyde product.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

- 1. Pyrazine | Aromatic, Aromaticity, Heterocyclic | Britannica [britannica.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. imperial.ac.uk [imperial.ac.uk]

- 7. A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. home.sandiego.edu [home.sandiego.edu]

- 11. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Exploring the Chemical Landscape of Pyrazine Derivatives: A Technical Guide for Drug Discovery Professionals

A comprehensive exploration of the chemical space of pyrazinylbenzaldehyde derivatives reveals a notable scarcity of dedicated research. However, significant insights can be gleaned from the closely related and well-documented class of pyrazine-2-carbohydrazide derivatives synthesized from substituted benzaldehydes. This technical guide provides an in-depth analysis of this analogous chemical space, offering valuable information for researchers, scientists, and drug development professionals.

This guide delves into the synthesis, biological activities, and structure-activity relationships of pyrazine-2-carbohydrazide derivatives, providing a foundational understanding that can inform the exploration of the broader pyrazinyl chemical space.

Synthesis of Pyrazine-2-Carbohydrazide Derivatives

The primary route for synthesizing pyrazine-2-carbohydrazide derivatives involves a multi-step process commencing from pyrazinamide. The general synthetic pathway is outlined below.

Experimental Protocol: Synthesis of Pyrazine-2-Carbohydrazide Derivatives[1]

A common synthetic route involves the following key steps:

-

Hydrolysis and Esterification of Pyrazinamide: Pyrazinamide is first hydrolyzed and then esterified to produce ethyl-pyrazinoate.

-

Formation of Pyrazinoic Acid Hydrazide: The resulting ethyl-pyrazinoate is reacted with hydrazine hydrate to yield pyrazinoic acid hydrazide.

-

Condensation with Substituted Benzaldehydes: The pyrazinoic acid hydrazide is then condensed with various substituted aromatic aldehydes to form the final pyrazine-2-carbohydrazide derivatives.

The progress of these reactions is typically monitored using thin-layer chromatography (TLC), and the final products are purified by recrystallization, often using aqueous ethanol. Characterization of the synthesized compounds is achieved through spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[1]

Biological Activities of Pyrazine Derivatives

Pyrazine and its derivatives are recognized for a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[2] The focus of this guide, pyrazine-2-carbohydrazide derivatives, has been primarily investigated for their antimicrobial potential.

Antimicrobial Activity

Several studies have demonstrated the in vitro antimicrobial activity of pyrazine-2-carbohydrazide derivatives against various Gram-positive and Gram-negative bacteria.[1] The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazine-2-Carbohydrazide Derivatives against Selected Bacterial Strains [1]

| Compound ID | Substituent on Benzaldehyde | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Salmonella typhi (MIC in µg/mL) |

| PH05 | 4-Hydroxy | >100 | >100 | 50 | >100 |

| PH06 | 4-Nitro | >100 | >100 | 50 | >100 |

| PH07 | 4-Chloro | >100 | >100 | 50 | >100 |

| PH12 | 2,4-Dichloro | >100 | >100 | >100 | 50 |

| PH14 | 3,4,5-Trimethoxy | >100 | >100 | >100 | 50 |

| Ofloxacin (Standard) | - | 6.25 | 6.25 | 6.25 | 6.25 |

Note: The data indicates that while these derivatives show some activity, they are less potent than the standard antibiotic Ofloxacin.

Experimental Protocol: Antimicrobial Screening[1]

The antimicrobial activity of the synthesized compounds is typically evaluated using the broth dilution method to determine the MIC.

-

Preparation of Test Solutions: Solutions of the synthesized compounds and a standard antibiotic (e.g., Ofloxacin) are prepared at various concentrations.

-

Inoculation: The wells of a microtiter plate are inoculated with a standardized suspension of the target bacteria.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37±1°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Structure-Activity Relationship (SAR)

The biological activity of pyrazine-2-carbohydrazide derivatives is influenced by the nature and position of substituents on the benzaldehyde ring.

Based on the available data, some preliminary structure-activity relationships can be inferred:

-

Gram-Negative Bacteria: Certain substitutions on the benzaldehyde ring appear to confer moderate activity against Gram-negative bacteria like E. coli and Salmonella typhi. For instance, derivatives with 4-hydroxy, 4-nitro, and 4-chloro substituents showed activity against E. coli, while those with 2,4-dichloro and 3,4,5-trimethoxy groups were active against S. typhi.[1]

-

Gram-Positive Bacteria: The synthesized compounds generally exhibited more potent activity against Gram-positive bacteria compared to Gram-negative bacteria.[1]

Conclusion and Future Directions

While the direct exploration of pyrazinylbenzaldehyde derivatives is limited, the study of analogous pyrazine-2-carbohydrazide derivatives provides a valuable starting point for drug discovery efforts. The synthetic methodologies and antimicrobial data presented in this guide can serve as a foundation for the design and development of novel pyrazine-based therapeutic agents.

Future research should focus on:

-

Expanding the Substituent Scope: A broader range of substituents on the benzaldehyde moiety should be investigated to develop a more comprehensive SAR.

-

Exploring Other Biological Targets: The anticancer, anti-inflammatory, and other potential biological activities of these derivatives warrant further investigation.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their biological effects is crucial for rational drug design.

By building upon the knowledge of these related compounds, the scientific community can begin to unlock the full therapeutic potential of the pyrazinyl chemical space.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-(Pyrazin-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. 4-(Pyrazin-2-yl)benzaldehyde is a valuable building block in medicinal chemistry, incorporating the electron-deficient pyrazine ring, which can impart desirable pharmacokinetic and pharmacodynamic properties to target molecules.[1] This document provides detailed application notes and protocols for the use of this compound in Suzuki-Miyaura coupling reactions.

The pyrazine moiety, being electron-deficient, can present unique challenges in Suzuki-Miyaura couplings, such as slower reaction rates or catalyst deactivation. Therefore, careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity.

General Reaction Scheme

The Suzuki-Miyaura coupling of an aryl halide with an organoboron reagent is a versatile method for creating a new carbon-carbon bond. In the context of this document, we will consider the coupling of a halide-substituted 4-(pyrazin-2-yl)phenyl core with a variety of arylboronic acids, or the coupling of 4-formylphenylboronic acid with a halogenated pyrazine. The general transformation is depicted below:

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Below are generalized protocols for the Suzuki-Miyaura coupling of pyrazine-containing compounds. These should be adapted and optimized for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halogenated Pyrazine Derivative

This protocol is adapted from procedures for the coupling of 2-chloropyrazine with various arylboronic acids.[2][3]

Materials:

-

Halogenated pyrazine derivative (e.g., 2-chloro- or 2-bromopyrazine) (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a specialized pincer complex) (0.01 - 5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 mmol)

-

Solvent (e.g., Toluene/H₂O, Dioxane/H₂O)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried reaction vessel, add the halogenated pyrazine derivative, arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system via syringe.

-

Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Reaction Conditions for Suzuki-Miyaura Coupling of Pyrazine Derivatives

The following table summarizes reaction conditions from literature for Suzuki-Miyaura couplings involving pyrazine-containing substrates. These serve as a starting point for the optimization of reactions with this compound.

| Entry | Pyrazine Substrate | Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 1 | 2-Chloropyrazine | Arylboronic acids | Pd(II) ONO pincer complex (0.01) | - | K₂CO₃ | Toluene/H₂O | 100 | High | [2][3] |

| 2 | 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Arylboronic acids | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80-95 | 37-72 | [1] |

| 3 | 4-Bromopyrazolo[1,5-a]pyrazines | Aryl(hetaryl)boronic acids | Pd(dppf)Cl₂·CH₂Cl₂ | dppf | Cs₂CO₃ | MeCN/H₂O | Reflux | Good | [4] |

| 4 | 2-Bromonicotinaldehyde | Arylboronic acids | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | Dioxane/H₂O | 80-95 | Good-Excellent | [5] |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura coupling reaction, from setup to product purification.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Suzuki-Miyaura Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. SYNTHESIS OF 4-ARYL(HETARYL)PYRAZOLO[1,5-<i>a</i>]PYRAZINES BY PALLADIUM-CATALYZED SUZUKI–MIYAURA CROSS COUPLING | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 5. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Detailed Protocol for the Wittig Reaction with 4-(Pyrazin-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the Wittig olefination of 4-(pyrazin-2-yl)benzaldehyde to synthesize 2-(4-vinylphenyl)pyrazine. The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds.[1][2] This protocol details the in-situ generation of the non-stabilized ylide, methylenetriphenylphosphorane, and its subsequent reaction with the heterocyclic aldehyde. The application note includes reagent properties, a step-by-step experimental procedure, safety precautions, and diagrams illustrating the workflow and reaction mechanism, tailored for professionals in chemical research and drug development.

Introduction

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[3] It offers a high degree of regioselectivity, ensuring the double bond is formed at a specific location, which is a significant advantage over other methods like alcohol dehydration.[3] The reaction utilizes a phosphorus ylide, known as a Wittig reagent, which is typically prepared from a phosphonium salt and a strong base.[4]

Vinyl-substituted heterocyclic compounds are valuable synthons in medicinal chemistry and materials science. The pyrazine moiety, in particular, is a key structural feature in numerous biologically active molecules and pharmaceuticals.[5][6] This protocol describes the synthesis of 2-(4-vinylphenyl)pyrazine, a potentially useful intermediate, starting from this compound.[5] The procedure employs a non-stabilized ylide, which generally favors the formation of (Z)-alkenes with aldehydes; however, for the synthesis of a terminal alkene as described herein, stereoselectivity is not a consideration.[7]

Materials and Methods

Proper handling and storage of all chemicals are imperative. Sodium hydride, in particular, is highly reactive and requires handling under an inert atmosphere.[8][9]

| Reagent | Supplier | Cat. No. | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) |

| This compound | Varies | Varies | 184.20[5] | 82-89[5] | N/A | N/A |

| Methyltriphenylphosphonium bromide | Varies | Varies | 357.23[10] | 230-234[11] | N/A | N/A |

| Sodium Hydride (60% dispersion in mineral oil) | Varies | Varies | 24.00 | 800 (decomposes) | N/A | 1.38 (dispersion) |

| Anhydrous Tetrahydrofuran (THF) | Varies | Varies | 72.11 | -108.4 | 66 | 0.889 |

| Diethyl Ether (anhydrous) | Varies | Varies | 74.12 | -116.3 | 34.6 | 0.713 |

| Saturated Ammonium Chloride (aq.) | Varies | Varies | N/A | N/A | N/A | N/A |

| Anhydrous Magnesium Sulfate | Varies | Varies | 120.37 | 1124 (decomposes) | N/A | 2.66 |

| Silica Gel (for column chromatography) | Varies | Varies | N/A | N/A | N/A | N/A |

| Hexanes (for chromatography) | Varies | Varies | N/A | N/A | N/A | N/A |

| Ethyl Acetate (for chromatography) | Varies | Varies | 88.11 | -83.6 | 77.1 | 0.902 |

-

Round-bottom flasks (two-necked)

-

Magnetic stirrer and stir bars

-

Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)

-

Syringes and needles

-

Septa

-

Cannula for solvent transfer

-

Ice bath

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp for TLC visualization

-

Glassware for column chromatography

-

Standard laboratory glassware and personal protective equipment (lab coat, safety goggles, gloves)[8][9]

References

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 9. dept.harpercollege.edu [dept.harpercollege.edu]

- 10. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]

- 11. Methyltriphenylphosphonium bromide | 1779-49-3 [chemicalbook.com]

Application Notes and Protocols: Horner-Wadsworth-Emmons Reaction of 4-(Pyrazin-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized synthetic method for the stereoselective formation of alkenes, particularly favoring the (E)-isomer.[1][2] This reaction involves the olefination of an aldehyde or ketone with a stabilized phosphonate carbanion.[1] Compared to the traditional Wittig reaction, the HWE reaction offers significant advantages, including the use of more nucleophilic and less basic phosphonate carbanions and a simpler purification process, as the dialkylphosphate byproduct is water-soluble and easily removed by aqueous extraction.[3][4]

These application notes provide a detailed protocol for the Horner-Wadsworth-Emmons reaction of 4-(Pyrazin-2-yl)benzaldehyde, a versatile heteroaromatic aldehyde used as a building block in the synthesis of pharmaceuticals and other biologically active molecules.[5][6] The resulting product, a pyrazinyl-substituted stilbene analogue, is of interest in drug discovery and materials science due to the prevalence of stilbene and pyrazine moieties in functional molecules.[7]

Reaction Principle

The HWE reaction mechanism begins with the deprotonation of a phosphonate ester by a suitable base to form a nucleophilic phosphonate carbanion.[1] This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of this compound. The resulting intermediate subsequently forms a four-membered ring known as an oxaphosphetane, which then decomposes to yield the desired alkene and a water-soluble phosphate salt.[2] The reaction typically shows high selectivity for the formation of the thermodynamically more stable (E)-alkene.[1]

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the Horner-Wadsworth-Emmons reaction with aromatic aldehydes, which can be used as a starting point for the reaction with this compound. Yields are highly dependent on the specific phosphonate reagent and reaction conditions.

| Phosphonate Reagent (Example) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Triethyl phosphonoacetate | NaH | THF | 0 to 25 | 2 - 12 | 85 - 95 |

| Diethyl benzylphosphonate | KOtBu | DMF | 25 | 4 - 16 | 90 - 99[7] |

| Diethyl (cyanomethyl)phosphonate | NaH | DME | 0 to 25 | 3 - 8 | 80 - 90 |

| (Triphenylphosphoranylidene)acetonitrile | - (Stabilized ylide) | Toluene | 80 - 110 | 12 - 24 | 75 - 85 |

Detailed Experimental Protocol

This protocol describes the synthesis of (E)-2-(4-styrylphenyl)pyrazine using triethyl phosphonoacetate as a representative phosphonate reagent.

Materials and Reagents:

-

This compound (1.0 eq)

-

Triethyl phosphonoacetate (1.1 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, flame-dried

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Preparation: Add a magnetic stir bar to a flame-dried round-bottom flask and allow it to cool to room temperature under an inert atmosphere.

-

Base Suspension: Carefully weigh sodium hydride (60% dispersion) and add it to the flask. Add anhydrous THF to create a suspension. Cool the mixture to 0 °C using an ice bath.

-

Ylide Formation: Slowly add triethyl phosphonoacetate dropwise to the stirred NaH suspension at 0 °C. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional 1 hour. During this time, hydrogen gas will evolve, and the mixture will become a clear solution of the ylide.

-

Aldehyde Addition: Dissolve this compound in a minimal amount of anhydrous THF. Cool the ylide solution back down to 0 °C and add the aldehyde solution dropwise via syringe.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate to dilute the organic phase. Wash the organic layer sequentially with water and then brine.[4]

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure (E)-alkene product.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The large coupling constant (typically >15 Hz) for the vinylic protons in the ¹H NMR spectrum confirms the (E)-stereochemistry.

Visualizations

Caption: Experimental workflow for the HWE reaction.

References

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Wittig-Horner Reaction [organic-chemistry.org]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Schiff Bases from 4-(Pyrazin-2-yl)benzaldehyde: A Detailed Guide for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds synthesized from the condensation of primary amines and carbonyl compounds.[1][2] Their wide-ranging applications in medicinal chemistry, including their roles as antibacterial, antifungal, antiviral, and antitumor agents, have made them a significant focus of research.[3] The pyrazine moiety, a nitrogen-containing heterocycle, is a key structural component in numerous biologically active molecules and approved drugs. The incorporation of a pyrazine ring into a Schiff base scaffold presents a promising avenue for the development of novel therapeutic agents. This document provides a detailed guide to the synthesis of Schiff bases derived from 4-(Pyrazin-2-yl)benzaldehyde, outlining a general experimental protocol and discussing potential applications in drug discovery.

General Synthesis Pathway

The synthesis of Schiff bases from this compound and a primary amine typically proceeds via a nucleophilic addition-elimination reaction. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the imine, or Schiff base. The reaction is often catalyzed by a small amount of acid.[4]

Caption: General workflow for the synthesis of Schiff bases from this compound.

Experimental Protocol: General Procedure

This protocol provides a general method for the synthesis of Schiff bases from this compound. Researchers should optimize the reaction conditions for each specific primary amine used.

Materials:

-

This compound

-

Appropriate primary amine (e.g., aniline, substituted anilines, aliphatic amines)

-

Absolute Ethanol (or other suitable solvent such as methanol)[2]

-

Glacial Acetic Acid (catalyst)[5]

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-